alpha-Methoxybenzylamine
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Overview
Description
Alpha-Methoxybenzylamine: is an organic compound with the molecular formula C8H11NO . It is a primary amine where the benzylamine structure is substituted by a methoxy group at the para position. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-Anisaldehyde: One common method involves the reduction of p-anisaldehyde using sodium borohydride (NaBH4) in methanol to form p-methoxybenzyl alcohol.
From 4-Methoxyphenylacetonitrile: Another method involves the reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) to yield 4-methoxybenzylamine.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of 4-methoxybenzyl cyanide in the presence of a suitable catalyst such as Raney nickel or palladium on carbon .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methoxybenzylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in organic synthesis .
Biology:
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates .
Industry:
Mechanism of Action
The mechanism of action of alpha-Methoxybenzylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The methoxy group can influence the electron density on the benzylamine, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzylamine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenethylamine: Contains an additional ethyl group, altering its physical and chemical properties.
4-Methoxybenzyl alcohol: The hydroxyl group makes it more suitable for oxidation reactions.
Uniqueness: Alpha-Methoxybenzylamine’s unique structure, with a methoxy group at the para position, provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
methoxy(phenyl)methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3 |
InChI Key |
QJEXJBMBKNYZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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